6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound that belongs to the class of oxazines. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a benzo-oxazine ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenol with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by modulating enzymatic activity or interacting with cellular receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,6-di-tert-butyl-o-benzoquinone
- tert-Butylbenzene
- tert-Butylphenol
Uniqueness
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific combination of functional groups and ring structure. The presence of both tert-butyl and ethyl groups, along with the oxazine ring, imparts distinct chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-tert-butyl-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-5-11-13(16)15-10-8-9(14(2,3)4)6-7-12(10)17-11/h6-8,11H,5H2,1-4H3,(H,15,16) |
InChI Key |
FDPWUEFCJZJZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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